2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
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Overview
Description
2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiol reagent.
Attachment of the Pyrazolyl-Oxanyl Moiety: The final step involves the formation of the pyrazolyl-oxanyl moiety through cyclization reactions, followed by coupling with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide ring and the pyrazolyl-oxanyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione: This compound shares the methylsulfanyl group but differs in its overall structure and functional groups.
(2-methyl-5-methylsulfanyl-oxazol-4-yl)-triphenyl-phosphonium, iodide: Another compound with a methylsulfanyl group, but with a different core structure and additional functional groups.
Uniqueness
2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-methylsulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22-15-5-3-2-4-14(15)16(20)18-12-10-17-19(11-12)13-6-8-21-9-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXZXBKUZWFRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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